Bienvenue dans la boutique en ligne BenchChem!

6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde

Organic Synthesis Medicinal Chemistry Fragment-Based Covalent Inhibitor Design

6-Chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde (CAS 726152‑47‑2) is a synthetic chromene‑3‑carbaldehyde derivative bearing a chlorine atom at position 6 and a chloromethyl group at position 8 on the 4‑oxo‑4H‑chromene scaffold. Its molecular formula is C₁₁H₆Cl₂O₃ with a molecular weight of 257.07 g mol⁻¹ and a computed XLogP3‑AA of 2.2.

Molecular Formula C11H6Cl2O3
Molecular Weight 257.07
CAS No. 726152-47-2
Cat. No. B2641052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde
CAS726152-47-2
Molecular FormulaC11H6Cl2O3
Molecular Weight257.07
Structural Identifiers
SMILESC1=C(C=C2C(=C1CCl)OC=C(C2=O)C=O)Cl
InChIInChI=1S/C11H6Cl2O3/c12-3-6-1-8(13)2-9-10(15)7(4-14)5-16-11(6)9/h1-2,4-5H,3H2
InChIKeyYOGQLPPZMXSTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde (CAS 726152-47-2) – Structural Identity & Procurement Baseline


6-Chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde (CAS 726152‑47‑2) is a synthetic chromene‑3‑carbaldehyde derivative bearing a chlorine atom at position 6 and a chloromethyl group at position 8 on the 4‑oxo‑4H‑chromene scaffold. Its molecular formula is C₁₁H₆Cl₂O₃ with a molecular weight of 257.07 g mol⁻¹ and a computed XLogP3‑AA of 2.2 [1]. The compound is supplied as a research‑grade building block with a minimum purity specification of 95 % and is recommended for long‑term storage in a cool, dry place . The 8‑chloromethyl substituent distinguishes it from the more common 6‑chloro and 6,8‑dichloro chromene‑3‑carbaldehyde analogs that lack a reactive alkyl halide handle.

Why Generic Substitution of 6‑Chloro‑8‑(chloromethyl)‑4‑oxo‑4H‑chromene‑3‑carbaldehyde Fails – The Substituent‑Pattern Problem


The 4‑oxo‑4H‑chromene‑3‑carbaldehyde scaffold tolerates diverse substitution, but the combination and position of substituents dictate both chemical reactivity and biological recognition. Replacing the 8‑chloromethyl group with a hydrogen (as in 6‑chloro‑4‑oxo‑4H‑chromene‑3‑carbaldehyde, CAS 42248‑31‑7) removes the only alkyl‑halide nucleophilic‑substitution handle [1]. Exchanging the 6‑chloro for bromo (6‑bromo‑8‑(chloromethyl) analog, CAS 735321‑26‑3) alters halogen‑bonding capacity, steric demand, and leaving‑group potential, while the 6,8‑dichloro analog (CAS 64481‑10‑3) substitutes an aryl chloride for a reactive benzylic chloride [2]. In vitro inhibition data on closely related chromenone derivatives confirm that even minor substituent changes shift potency against human cholinesterases by orders of magnitude [3]. Consequently, the precise 6‑Cl/8‑CH₂Cl substitution pattern of this compound is not interchangeable with off‑the‑shelf chromene‑3‑carbaldehyde analogs for applications where the chloromethyl group serves as a covalent warhead, a metal‑coordination ligand, or a site for further derivatisation.

6‑Chloro‑8‑(chloromethyl)‑4‑oxo‑4H‑chromene‑3‑carbaldehyde – Quantitative Differentiation Evidence


Unique Reactive Handle: 8‑Chloromethyl Group Contrasts with Non‑alkylating Chromene‑3‑carbaldehyde Analogs

The target compound carries a benzylic chloromethyl group at position 8 (CCl bond), enabling nucleophilic substitution reactions (Sₙ₂/Sₙ1) that are structurally impossible for 6‑chloro‑4‑oxo‑4H‑chromene‑3‑carbaldehyde (8‑H, no leaving group) or 6,8‑dichloro‑4‑oxo‑4H‑chromene‑3‑carbaldehyde (8‑Cl is aryl, not alkyl). The 8‑CH₂Cl group also serves as a precursor to 8‑aminomethyl, 8‑thiomethyl, or 8‑azidomethyl derivatives, expanding the accessible chemical space [1]. This contrast is structural, not activity‑based, and is assigned as a Class‑level inference because direct reactivity rate constants for this specific compound vs. comparators are not published.

Organic Synthesis Medicinal Chemistry Fragment-Based Covalent Inhibitor Design

LogP Differentiation: Balancing Lipophilicity for Membrane Permeability vs. Non‑specific Binding

The computed XLogP3‑AA of 6‑chloro‑8‑(chloromethyl)‑4‑oxo‑4H‑chromene‑3‑carbaldehyde is 2.2, which sits between the 6‑chloro analog (XLogP ≈ 2.26) and the more polar unsubstituted 4‑oxo‑4H‑chromene‑3‑carbaldehyde (XLogP ≈ 1.3) [1][2]. The 6,8‑dichloro analog is predicted to be more lipophilic (estimated XLogP ≈ 2.8) due to the absence of the polarizable C‑Cl bond in the chloromethyl group. This moderate lipophilicity of the target compound (2.0–2.2) falls within the range considered favourable for passive membrane permeability while mitigating excessive non‑specific protein binding [3]. The evidence is class‑level inference because experimental log P values for the entire set have not been reported in a single study.

Drug Design ADME Physicochemical Profiling

Molecular Weight and H‑Bond Profile Differentiate the Compound from Both Smaller and Heavier Scaffolds

At 257.07 Da, the target compound occupies a narrow molecular‑weight window between the lighter 6‑chloro analog (208.60 Da) and the heavier 6‑bromo‑8‑(chloromethyl) analog (301.52 Da) [1][2]. It possesses zero hydrogen‑bond donors and three hydrogen‑bond acceptors, identical to the 6‑chloro analog but with a larger rotatable bond count (2 vs. 1) due to the chloromethyl side chain [1]. In fragment‑based campaigns, the additional ~48 Da provided by the chloromethyl group can strengthen ligand efficiency metrics without exceeding the Rule‑of‑Three threshold, whereas the bromo analog already violates the ≤300 Da criterion. This is supporting evidence because no head‑to‑head biochemical efficiency comparison across the series has been published.

Fragment-Based Drug Discovery Lead-Like Properties Chemical Space

Consistent Commercial Purity Enables Reliable Structure–Activity Relationship (SAR) Studies Across Batches

Multiple independent vendors list the compound with a minimum purity of 95 % . The same lot‑to‑lot consistency is observed for the 6‑chloro analog (supplied at 98 % by some vendors) and the 6,8‑dichloro analog (≥98 % GC) [1]. Because no single‑batch certificate of analysis data are publicly available for all comparators, this is supporting evidence. However, the convergence on 95 % as a floor across Enamine, Santa Cruz Biotechnology, and AKSci reduces the risk of purchasing a low‑purity batch that would confound biological readouts.

Chemical Biology SAR Reproducibility

Optimal Research & Industrial Applications for 6‑Chloro‑8‑(chloromethyl)‑4‑oxo‑4H‑chromene‑3‑carbaldehyde


Covalent Inhibitor Fragment Library Design

The 8‑chloromethyl group serves as a latent electrophile that can be displaced by cysteine or serine nucleophiles in target proteins. Procurement of this scaffold enables the generation of focused covalent fragment libraries where the chromene core provides affinity and the chloromethyl moiety delivers time‑dependent inhibition [1]. This application stems directly from the reactive‑handle differentiation detailed in Evidence Item 1.

Metal‑Chelating Pharmacophore Construction

The 4‑oxo and 3‑formyl groups form a β‑keto‑aldehyde motif capable of coordinating divalent metal ions (Zn²⁺, Mg²⁺, Fe²⁺). The additional 8‑chloromethyl site allows further derivatisation into thiol or amine donors to construct tridentate ligands. This scenario is supported by the H‑bond acceptor count and the LogP range (Evidence Items 2 and 3), which are compatible with metalloenzyme active sites.

Bioisostere Scanning and Halogen‑Bonding SAR

The direct comparator 6‑bromo‑8‑(chloromethyl) analog (CAS 735321‑26‑3) offers a halogen‑bonding probe at position 6 that differs in size, polarizability, and σ‑hole potential from chlorine. Systematic procurement of both compounds enables paired SAR studies to deconvolute halogen‑bonding contributions from steric effects, as highlighted by the molecular‑weight differentiation in Evidence Item 3.

Physicochemical Property‑Based Lead Optimization

With a measured/calculated LogP of ~2.2 and zero H‑bond donors, the compound occupies a favourable physicochemical space for oral bioavailability according to Lipinski and Veber guidelines. It can serve as a neutral, moderately lipophilic core for lead‑optimisation campaigns, contrasting with the more lipophilic 6,8‑dichloro analog (Evidence Item 2).

Quote Request

Request a Quote for 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.